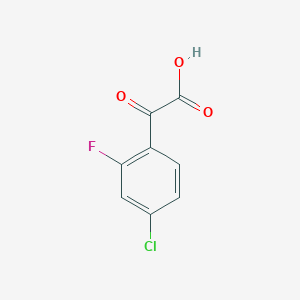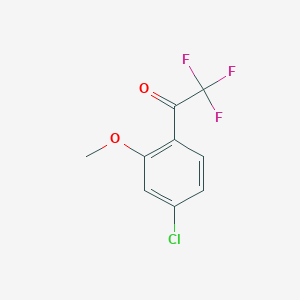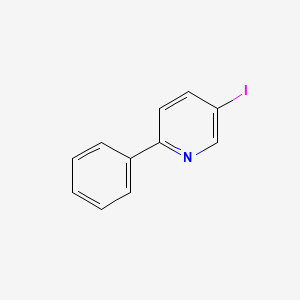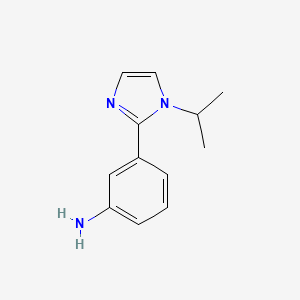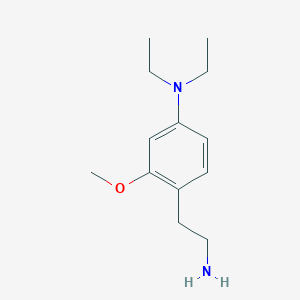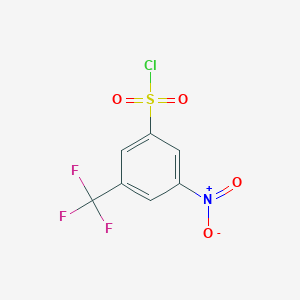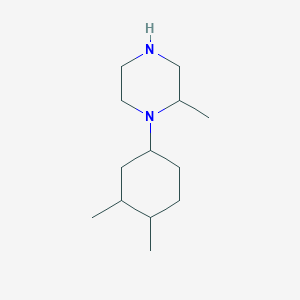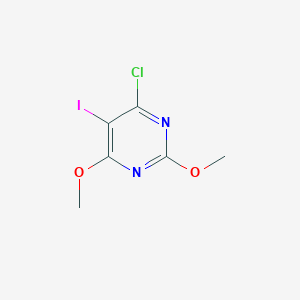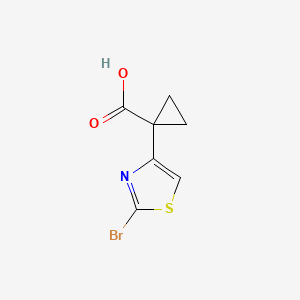![molecular formula C9H9F3S2 B13538059 2-[4-(Trifluoromethylthio)phenyl]ethanethiol](/img/structure/B13538059.png)
2-[4-(Trifluoromethylthio)phenyl]ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(trifluoromethyl)sulfanyl]phenyl}ethane-1-thiol is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1-thiol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl sulfonyl chloride (CF3SO2Cl) in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(trifluoromethyl)sulfanyl]phenyl}ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
2-{4-[(trifluoromethyl)sulfanyl]phenyl}ethane-1-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of 2-{4-[(trifluoromethyl)sulfanyl]phenyl}ethane-1-thiol involves its interaction with molecular targets through its thiol and trifluoromethyl groups. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{4-[(trifluoromethyl)sulfanyl]phenyl}oxirane
- (2S)-2-{4-[(trifluoromethyl)sulfanyl]phenyl}azetidine
Uniqueness
2-{4-[(trifluoromethyl)sulfanyl]phenyl}ethane-1-thiol is unique due to the presence of both a thiol and a trifluoromethyl group, which confer distinct chemical properties. The thiol group allows for covalent interactions with biological targets, while the trifluoromethyl group enhances the compound’s stability and lipophilicity. This combination of features makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H9F3S2 |
|---|---|
Peso molecular |
238.3 g/mol |
Nombre IUPAC |
2-[4-(trifluoromethylsulfanyl)phenyl]ethanethiol |
InChI |
InChI=1S/C9H9F3S2/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4,13H,5-6H2 |
Clave InChI |
UGBNLMGLZNQBGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCS)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl 2-({5-[(2,2-dimethoxyethyl)amino]-1H-1,2,3,4-tetrazol-1-yl}methyl)pyrrolidine-1-carboxylate](/img/structure/B13537999.png)

